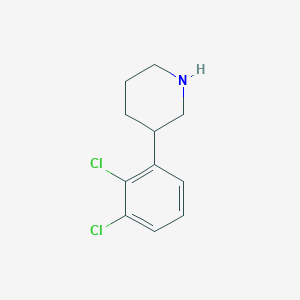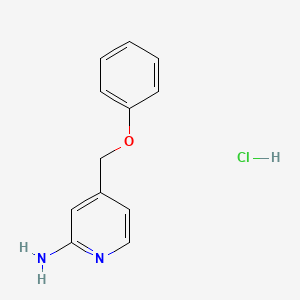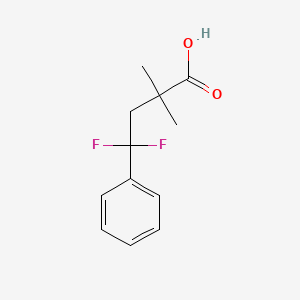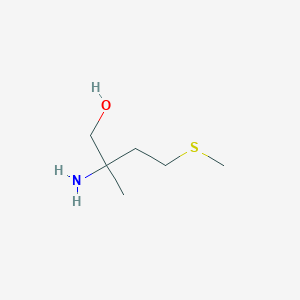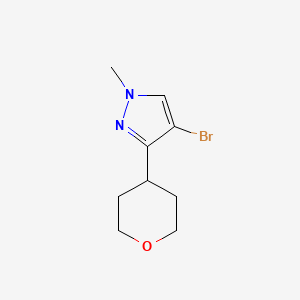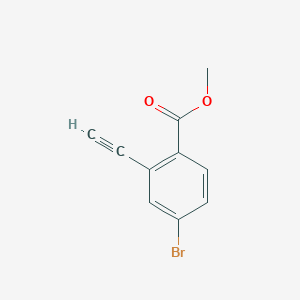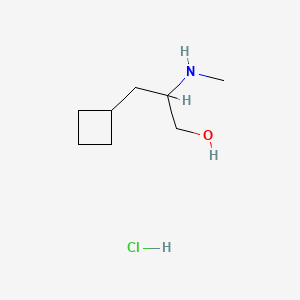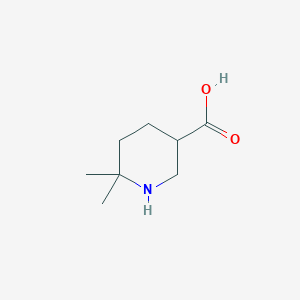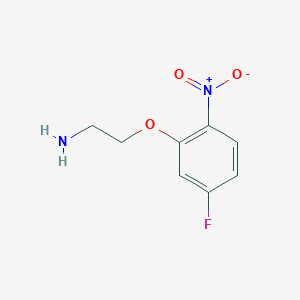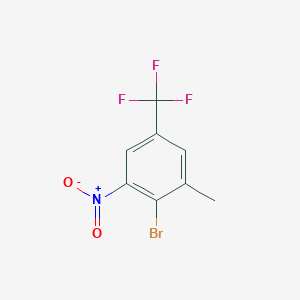
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3NO2 It is a derivative of benzene, characterized by the presence of bromine, methyl, nitro, and trifluoromethyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps:
Bromination: The bromine atom is introduced via bromination, often using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Trifluoromethylation: The trifluoromethyl group (-CF3) can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Methylation: The methyl group (-CH3) is typically introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Amines: Reduction of the nitro group yields amines.
Carboxylic Acids: Oxidation of the methyl group yields carboxylic acids.
Substituted Benzene Derivatives: Nucleophilic substitution yields various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through a mechanism involving the formation of a negatively charged intermediate.
Reduction: The nitro group is reduced to an amine through a series of electron transfer steps facilitated by a catalyst.
Oxidation: The methyl group is oxidized to a carboxylic acid through the formation of intermediate oxidation states.
類似化合物との比較
Similar Compounds
2-Bromo-1-methyl-4-nitrobenzene: Similar structure but with the nitro group in a different position.
2-Bromo-1-methyl-3-nitrobenzene: Lacks the trifluoromethyl group.
2-Bromo-1-methyl-5-(trifluoromethyl)benzene: Lacks the nitro group.
Uniqueness
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, nitro, methyl, and trifluoromethyl groups on the benzene ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C8H5BrF3NO2 |
|---|---|
分子量 |
284.03 g/mol |
IUPAC名 |
2-bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-2-5(8(10,11)12)3-6(7(4)9)13(14)15/h2-3H,1H3 |
InChIキー |
FQBMQRNRORGIHE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



